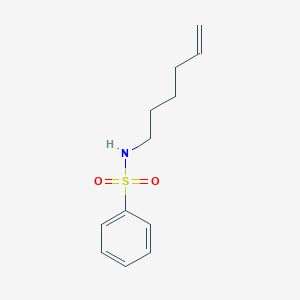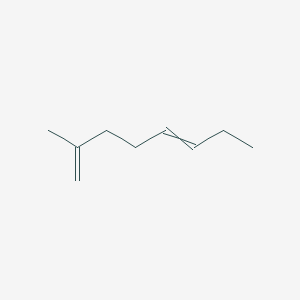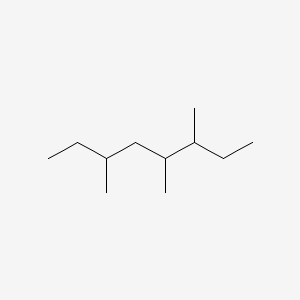
3,4,6-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups using Friedel-Crafts alkylation. This reaction typically requires a strong acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield of branched alkanes like this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trimethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of UV light or radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or radical initiators
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
3,4,6-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of branched alkanes and their thermodynamic properties.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance fuel efficiency and reduce engine knocking.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethyloctane in various applications depends on its chemical properties. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its branched structure contributes to its stability and performance as a fuel or lubricant additive.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6-Trimethyloctane
- 3,4,5-Trimethyloctane
- 3,4,4-Trimethyloctane
- 2,4,6-Trimethyloctane
Uniqueness
3,4,6-Trimethyloctane is unique due to the specific positions of its methyl groups, which can influence its physical and chemical properties. For example, the placement of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to other isomers .
Properties
CAS No. |
62016-45-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-9(3)8-11(5)10(4)7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
RMGAENUTYIFEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
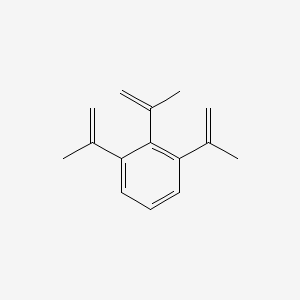
![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)
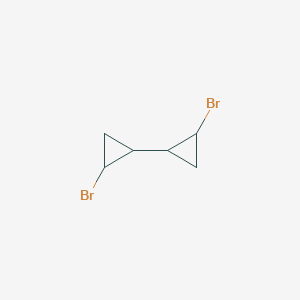
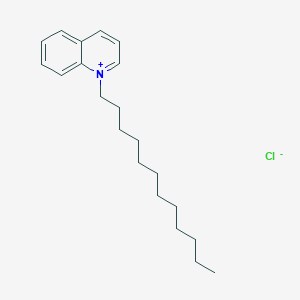
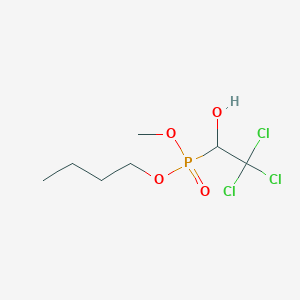
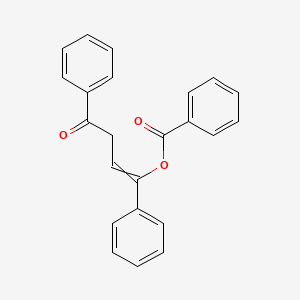
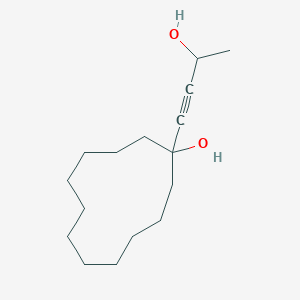

![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)
